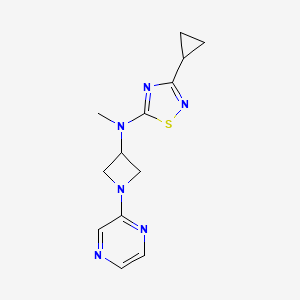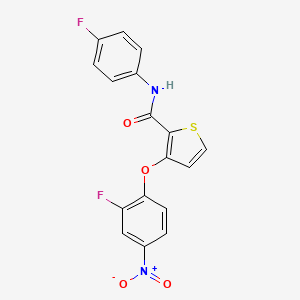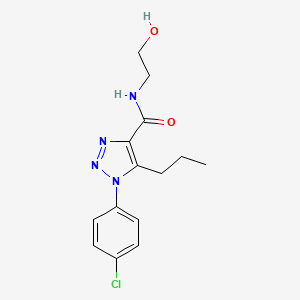
1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. These compounds contain a five-membered ring with two carbon atoms and three nitrogen atoms. They are known for their stability and versatility in various chemical reactions .
Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .科学的研究の応用
Pharmacological Properties and Applications
Triazole derivatives, similar to 1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, have shown valuable pharmacological properties. They have been highlighted for their anticonvulsive activity, suggesting potential use in treating epilepsy and conditions of tension and agitation. These findings underscore the significance of triazole compounds in developing new therapeutic agents for neurological disorders (Shelton, 1981).
Antimicrobial and Antifungal Activities
Novel triazole compounds have been synthesized and evaluated for their antimicrobial activities. For instance, some triazole derivatives have demonstrated good to moderate activities against various test microorganisms, indicating their potential as antimicrobial agents. This highlights the versatility of triazole compounds in contributing to the development of new antimicrobial and antifungal treatments (Bektaş et al., 2007).
Corrosion Inhibition
The efficiency of triazole derivatives as corrosion inhibitors for mild steel in acidic media has been extensively studied. These compounds exhibit significant inhibition efficiencies, making them valuable in protecting metallic materials against corrosion. Such properties are crucial for applications in various industries, including construction and manufacturing, where material durability and longevity are paramount (Lagrenée et al., 2002).
Material Science Applications
In materials science, triazole derivatives have been explored for their utility in creating microporous metal-organic frameworks (MOFs). These MOFs show selective sorption of CO2 over N2 and CH4, which could have implications for gas separation technologies and environmental applications. The bifunctional nature of some triazole-based linkers offers a promising avenue for the design of dynamic and functional MOFs (Chen et al., 2015).
Antioxidant Properties
Research into 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives has uncovered their potential antioxidant and antiradical activities. These properties suggest a role for triazole compounds in developing new antioxidants, which are essential for combating oxidative stress in biological systems (Bekircan et al., 2008).
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-2-3-12-13(14(21)16-8-9-20)17-18-19(12)11-6-4-10(15)5-7-11/h4-7,20H,2-3,8-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIPMQFZYWJCSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide](/img/structure/B2838281.png)
![N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2838283.png)
![N-(2,3-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2838284.png)
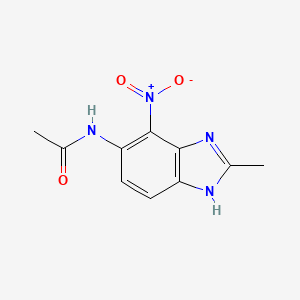
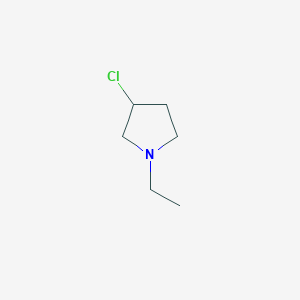
![Ethyl 1-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2838292.png)


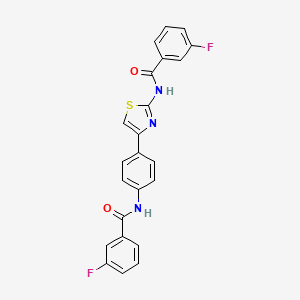
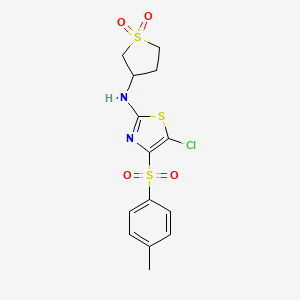
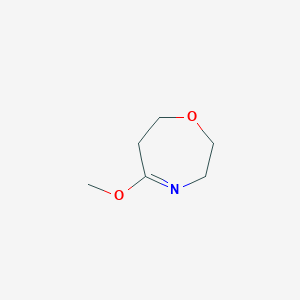
![Methyl 2-[2-(2,6-difluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2838301.png)
